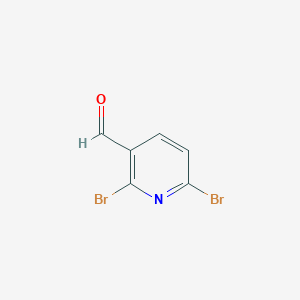

2,6-Dibromopyridine-3-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFLGODLKMVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482811 | |

| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-83-1 | |

| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromopyridine-3-carboxaldehyde: Synthesis, Reactivity, and Applications

Introduction

2,6-Dibromopyridine-3-carboxaldehyde is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyridine core flanked by two bromine atoms and an aldehyde group, presents a trifecta of reactive sites. This unique arrangement makes it a versatile synthetic intermediate, enabling the construction of complex molecular architectures through selective and sequential transformations. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing carboxaldehyde group, activates the C-Br bonds for a range of cross-coupling and nucleophilic substitution reactions. Simultaneously, the aldehyde functionality serves as a handle for chain extension and further derivatization.

This guide provides an in-depth exploration of the chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization. The protocols and mechanistic discussions herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful building block in their synthetic endeavors.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a solid at room temperature and possesses the key structural and physical characteristics summarized below.

| Property | Value | Source(s) |

| CAS Number | 55304-83-1 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO | [1] |

| Molecular Weight | 264.90 g/mol | [1] |

| Appearance | Solid | [3] |

| Density | 2.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 331.6°C at 760 mmHg | [1] |

| InChIKey | GSFFLGODLKMVMT-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=NC(=C1C=O)Br)Br |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the directed ortho-metalation of 2,6-dibromopyridine followed by formylation.[1] This approach leverages the directing effect of the C2-bromo substituent and the pyridine nitrogen to achieve regioselective functionalization at the C3 position.

Synthetic Workflow: Directed Ortho-Metalation and Formylation

The workflow involves low-temperature lithiation to generate an organolithium intermediate, which is then quenched with an electrophilic formylating agent.

Sources

2,6-Dibromopyridine-3-carboxaldehyde CAS 55304-83-1

An In-Depth Technical Guide to 2,6-Dibromopyridine-3-carboxaldehyde (CAS 55304-83-1): Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine core with two bromine atoms and an aldehyde group, offers three distinct points for chemical modification. The bromine atoms at the C2 and C6 positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, while the aldehyde at C3 provides a handle for classical carbonyl chemistry. This trifecta of reactivity makes it an exceptionally valuable building block for constructing complex molecular architectures.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, detail a robust synthetic protocol, analyze its key chemical transformations with field-proven insights, and discuss its applications, particularly in the realm of medicinal chemistry where the pyridine scaffold is a well-established pharmacophore.[3][4]

Section 1: Physicochemical Properties & Spectroscopic Analysis

The strategic placement of two electron-withdrawing bromine atoms and an aldehyde group on the pyridine ring significantly influences the compound's reactivity and physical properties.[5] The bromine atoms enhance the electrophilicity of the C2 and C6 positions, making them prime sites for nucleophilic aromatic substitution and oxidative addition in cross-coupling cycles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55304-83-1 | [1][2][6] |

| Molecular Formula | C₆H₃Br₂NO | [1][6][7] |

| Molecular Weight | 264.90 g/mol | [6] |

| Appearance | White to light-yellow solid | Inferred from general chemical properties |

| Boiling Point | 331.6°C at 760 mmHg | [1] |

| Density | ~2.1 g/cm³ | [1] |

| XLogP3 | 2.4 | [6] |

Spectroscopic Profile

While specific spectra are proprietary, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The coupling constant between the C4 and C5 protons should be consistent with ortho-coupling on a pyridine ring.

-

¹³C NMR: The carbon spectrum will display six distinct signals. The aldehyde carbonyl carbon will be the most downfield signal (δ > 180 ppm). The five aromatic carbons will appear in the typical range for a substituted pyridine (δ 110-160 ppm), with the carbon atoms attached to bromine (C2, C6) showing characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde. C-H stretching from the aromatic ring and the aldehyde, as well as C=C and C=N stretching vibrations from the pyridine ring, will also be present.

Section 2: Synthesis of this compound

The most direct and commonly cited synthesis of this compound involves the ortho-directed metallation of 2,6-dibromopyridine followed by formylation.[1] This approach leverages the directing effect of the pyridine nitrogen and the bromine atoms to achieve regioselective functionalization at the C3 position.

Protocol: Synthesis via Lithiation and Formylation

This protocol is based on established procedures for the formylation of halo-pyridines.[1][8]

Causality and Experimental Insight:

-

Inert Atmosphere: Organolithium reagents like LDA and n-BuLi are extremely reactive towards oxygen and moisture. A rigorously inert (Argon or Nitrogen) atmosphere is critical to prevent quenching of the reagents and ensure high yields.

-

Low Temperature (-78°C): The lithiation of the pyridine ring is highly exothermic. Maintaining a very low temperature is essential to prevent side reactions, such as decomposition of the LDA reagent or unwanted reactions of the lithiated intermediate. A dry ice/acetone bath is standard for achieving this temperature.

-

LDA as Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. This is crucial because it selectively deprotonates the most acidic proton (at C3) without adding to the pyridine ring itself, which could occur with a more nucleophilic organometallic reagent.

-

Formylating Agent: Methyl formate or N,N-Dimethylformamide (DMF) can be used as the formylating agent.[1][8] Methyl formate is used here as a simple and effective electrophile to introduce the aldehyde group.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2,6-dibromopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

-

Base Addition: A solution of Lithium Diisopropylamide (LDA) (1.5 equiv, 2M in THF/heptane/ethylbenzene) is added dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.[1] The mixture is stirred at -78°C for 30-60 minutes to allow for complete lithiation.

-

Formylation: Methyl formate (10 equiv) is added dropwise to the reaction mixture.[1] The stirring is continued at -78°C for an additional 2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

Extraction & Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.[1]

Diagram 1: Synthetic Workflow

Caption: Synthesis of the title compound via ortho-lithiation.

Section 3: Chemical Reactivity and Key Transformations

The utility of this compound lies in its capacity for selective, sequential modification. The two bromine atoms are ideal handles for modern cross-coupling chemistry, enabling the formation of C-C and C-N bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[9][10] For 2,6-dibromopyridine derivatives, this reaction allows for the introduction of aryl or vinyl groups. By carefully controlling stoichiometry and reaction conditions, selective mono- or di-arylation can often be achieved.[9][11]

Protocol: General Conditions for Suzuki Coupling

-

Setup: In an inert atmosphere glovebox or using Schlenk technique, a reaction vessel is charged with this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv for mono-arylation, 2.5 equiv for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv).[9]

-

Solvent: A degassed solvent system, typically a mixture like 1,4-dioxane and water (3:1), is added.[9]

-

Reaction: The mixture is heated (e.g., to 100°C) and stirred for 16-24 hours, while the progress is monitored by TLC or LC-MS.

-

Workup: After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.

Diagram 2: Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[12][13] This transformation is invaluable for introducing alkyne functionalities, which are themselves versatile handles for further chemistry (e.g., "click" chemistry, cyclizations).

Protocol: General Conditions for Sonogashira Coupling

-

Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%) in an anhydrous, deoxygenated solvent like THF or DMF.[14]

-

Reagent Addition: Add an amine base (e.g., triethylamine or DIPEA, 2-3 equiv) followed by the terminal alkyne (1.1-1.5 equiv).[14]

-

Reaction: The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture is filtered to remove amine salts, concentrated, and purified by column chromatography.

Diagram 3: Sonogashira Coupling

Caption: General scheme for Sonogashira cross-coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a vast range of primary and secondary amines.[15][16] This reaction is a powerful tool for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals.[15][17]

Protocol: General Conditions for Buchwald-Hartwig Amination

-

Setup: In an inert atmosphere, a Schlenk vessel is charged with the aryl halide (e.g., a mono-coupled product from a previous step, 1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv).[18]

-

Solvent: Anhydrous, deoxygenated toluene is added.

-

Reaction: The mixture is heated (e.g., to 80-110°C) with stirring for 4-24 hours.

-

Workup: After cooling, the mixture is diluted with a solvent like diethyl ether, washed with brine, dried over MgSO₄, and concentrated. The product is then purified by recrystallization or chromatography.[18]

Diagram 4: Buchwald-Hartwig Amination

Caption: General scheme for Buchwald-Hartwig amination.

Section 4: Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] this compound is a powerful starting point for generating libraries of novel, highly substituted pyridine derivatives for drug discovery programs. Its utility stems from the ability to perform sequential and regioselective cross-coupling reactions at the C2 and C6 positions, followed by modification of the C3-aldehyde.

Example Diversification Strategy:

-

First Coupling: A selective mono-Suzuki coupling at one of the bromine positions introduces a first element of diversity (R¹).

-

Second Coupling: The remaining bromine can be subjected to a different coupling reaction, such as a Sonogashira or Buchwald-Hartwig reaction, to install a second, different substituent (R²).

-

Aldehyde Modification: The aldehyde at C3 can then be transformed, for example, via reductive amination to install a third point of diversity (R³), or used in a Wittig reaction to extend a carbon chain.

This step-wise approach allows for the systematic and efficient construction of complex molecules from a single, versatile starting material.

Diagram 5: Molecular Diversification Pathway

Caption: A potential pathway for diversifying the core scaffold.

Section 5: Safety and Handling

As with all laboratory chemicals, this compound and its precursor, 2,6-dibromopyridine, must be handled with appropriate care. Users must consult the full Safety Data Sheet (SDS) before use.

-

General Hazards: The starting material, 2,6-dibromopyridine, is classified as fatal if swallowed and causes skin and serious eye irritation.[19][20] Halogenated organic compounds should always be treated as potentially toxic and irritant.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[19][21] All manipulations should be performed in a well-ventilated chemical fume hood.[21][22]

-

Handling: Avoid all personal contact, including inhalation of dust or fumes.[19] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[20]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[19][20] Store away from incompatible materials such as strong oxidizing agents and bases.[20][21]

Section 6: Conclusion

This compound is a cornerstone intermediate for the synthesis of complex substituted pyridines. Its pre-installed aldehyde function, combined with two differentially reactive bromine atoms, provides a robust platform for sequential C-C and C-N bond-forming reactions. The ability to precisely control the introduction of diverse substituents makes this compound an invaluable tool for scientists in drug discovery, materials science, and agrochemicals, facilitating the rapid exploration of chemical space around the privileged pyridine core.

References

-

Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects. (n.d.). Retrieved from [Link]

-

CAS 55304-83-1: 2,6-dibromopyridine-3-carbaldehyde. (n.d.). Retrieved from [Link]

-

55304-83-1 | MFCD10574710 | 2,6-Dibromonicotinaldehyde. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

Buy 8-Chloroquinolin-2-amine (EVT-347673) | 343868-74-6. (n.d.). Retrieved from [Link]

-

This compound - AOBChem USA. (n.d.). Retrieved from [Link]

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents. (n.d.).

- CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents. (n.d.).

-

2,6-Dibromopyridine-3-carbaldehyde | C6H3Br2NO | CID 12259384 - PubChem. (n.d.). Retrieved from [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. (2023, December 12). Retrieved from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.). Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig coupling - YouTube. (2019, January 7). Retrieved from [Link]

-

compared using 13C nmr spectroscopy. (n.d.). Retrieved from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). Retrieved from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

3,6-Dibromopyridine-2-carboxaldehyde | CAS 1215183-85-9 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 55304-83-1 [chemicalbook.com]

- 3. dovepress.com [dovepress.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 55304-83-1: 2,6-dibromopyridine-3-carbaldehyde [cymitquimica.com]

- 6. 2,6-Dibromopyridine-3-carbaldehyde | C6H3Br2NO | CID 12259384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 55304-83-1 | MFCD10574710 | 2,6-Dibromonicotinaldehyde [aaronchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2,6-Dibromopyridine-3-carboxaldehyde

This guide provides a comprehensive technical overview of 2,6-dibromopyridine-3-carboxaldehyde, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and reactivity, offering field-proven insights into its application in complex molecular synthesis.

Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₃Br₂NO, is a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a carboxaldehyde group at position 3.[1][2] This substitution pattern imparts a unique electronic and steric profile that dictates its reactivity and utility as a synthetic intermediate.[3]

The pyridine nitrogen, being more electronegative than carbon, along with the two electron-withdrawing bromine atoms, renders the pyridine ring electron-deficient. This electronic characteristic is a key determinant of its reactivity, particularly towards nucleophilic substitution. The aldehyde group at the 3-position further influences the electron distribution within the ring and serves as a versatile handle for a wide array of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55304-83-1 | [1][2] |

| Molecular Weight | 264.90 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 331.6°C at 760 mmHg | [1] |

| Density | 2.1 ± 0.1 g/cm³ | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Spectroscopic Characterization: A Window into the Molecular Structure

Spectroscopic analysis provides invaluable information about the connectivity and electronic environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one for the aldehyde proton. The protons on the pyridine ring, H-4 and H-5, are coupled to each other, resulting in a pair of doublets. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift due to the deshielding effect of the carbonyl group.

-

H-4: Expected to be a doublet, downfield due to the anisotropic effect of the adjacent aldehyde.

-

H-5: Expected to be a doublet, coupled to H-4.

-

Aldehyde Proton (-CHO): Expected as a singlet in the range of 9.5-10.5 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, Br, O).

-

C-2 and C-6: These carbons, bonded to bromine, will appear in the region typical for halogenated aromatic carbons.

-

C-3: The carbon bearing the aldehyde group will be shifted downfield.

-

C-4 and C-5: These carbons will resonate in the aromatic region, with their precise shifts influenced by the surrounding substituents.

-

Carbonyl Carbon (-CHO): This carbon will exhibit the most downfield chemical shift, typically above 180 ppm, which is characteristic of an aldehyde.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹ characteristic of an aromatic aldehyde carbonyl group.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

C=C and C=N Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, correspond to the carbon-bromine bonds.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-formylation of 2,6-dibromopyridine.[1] This reaction is typically achieved through directed ortho-metalation followed by quenching with an electrophilic formylating agent.

Experimental Protocol: Directed Ortho-Metalation and Formylation

This protocol is based on the lithiation of 2,6-dibromopyridine followed by reaction with a formylating agent like methyl formate.[1]

Step 1: Lithiation

-

A solution of 2,6-dibromopyridine (1 equivalent) in dry tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of lithium diisopropylamide (LDA) (1.5 equivalents) in THF is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78°C for 30 minutes to ensure complete formation of the lithiated intermediate at the 3-position. The directing effect of the pyridine nitrogen and the bromine atoms facilitates this regioselectivity.

Step 2: Formylation

-

Methyl formate (10 equivalents) is added to the reaction mixture at -78°C.

-

The mixture is stirred at this temperature for 2 hours.

Step 3: Work-up and Purification

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.[1]

Diagram: Synthesis of this compound

Caption: Synthetic route to this compound.

Reactivity and Synthetic Applications

The unique arrangement of the two bromine atoms and the aldehyde group on the electron-deficient pyridine ring makes this compound a versatile precursor for a variety of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2- and 6-positions are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the introduction of aryl, heteroaryl, or vinyl groups at these positions. The presence of the aldehyde group can influence the reactivity of the two bromine atoms, potentially allowing for regioselective couplings under carefully controlled conditions. For instance, the C-2 position is generally more activated towards oxidative addition to Pd(0) than the C-6 position in similar systems, which can be exploited for sequential couplings.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring, exacerbated by the two bromine atoms, facilitates nucleophilic aromatic substitution (SNAAr) reactions.[6][7] Strong nucleophiles can displace one or both bromine atoms. The outcome of the reaction (mono- versus di-substitution) can often be controlled by stoichiometry and reaction conditions. This provides a route to introduce nitrogen, oxygen, or sulfur nucleophiles onto the pyridine core.

Diagram: Key Reaction Pathways

Caption: Major reaction types of the core molecule.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a vast number of chemical transformations. These include:

-

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, providing access to 2,6-dibromonicotinic acid derivatives.[1]

-

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (2,6-dibromopyridin-3-yl)methanol.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted aminomethylpyridines.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene, allowing for carbon chain extension.

-

Condensation Reactions: The aldehyde can participate in aldol and Knoevenagel condensations.

The interplay of these reactive sites allows for complex and diverse synthetic strategies, making this compound a valuable tool in the synthesis of novel chemical entities.

Role in Drug Discovery and Development

Pyridine-based scaffolds are prevalent in a wide range of pharmaceuticals. The ability to functionalize the pyridine ring at multiple positions with diverse substituents is crucial in medicinal chemistry for optimizing drug-target interactions, ADME (absorption, distribution, metabolism, and excretion) properties, and overall efficacy. This compound serves as a key intermediate in the synthesis of compounds with potential biological activity, including those investigated as cytotoxic agents against cancer cell lines.[8] Its utility lies in its capacity to be elaborated into more complex, poly-substituted pyridine derivatives that are often the core of pharmacologically active molecules.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 6-bromopyridine-3-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved from [Link]

-

PubMed Central. (2023, February 9). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]

-

Digital Commons@Georgia Southern. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Retrieved from [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. aobchem.com [aobchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 55304-83-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to 2,6-Dibromopyridine-3-carboxaldehyde: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic utility of highly functionalized heterocyclic building blocks is paramount. Among these, pyridine scaffolds endowed with multiple, orthogonally reactive sites offer a powerful platform for the rapid construction of molecular complexity. 2,6-Dibromopyridine-3-carboxaldehyde, also known as 2,6-dibromonicotinaldehyde, has emerged as a key intermediate of significant interest. Its trifunctional nature—a nucleophilic nitrogen, two electrophilic bromine-substituted carbons amenable to cross-coupling, and an aldehyde group ready for a host of transformations—positions it as a versatile synthon for generating diverse chemical libraries. This guide provides an in-depth technical overview of its synthesis, validated properties, and proven applications, designed to empower researchers in leveraging its full synthetic potential.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | 2,6-dibromopyridine-3-carbaldehyde |

| Synonyms | 2,6-Dibromonicotinaldehyde, 2,6-Dibromo-3-formylpyridine |

| CAS Number | 55304-83-1 |

| Molecular Formula | C₆H₃Br₂NO |

| SMILES | C1=CC(=NC(=C1C=O)Br)Br |

A thorough understanding of the compound's physical and chemical properties is critical for its effective use in experimental design, from reaction setup to purification and storage.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 264.90 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 331.6 °C at 760 mmHg (Predicted) | [3] |

| Density | ~2.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| XLogP3 | 2.4 | [1] |

Synthesis of this compound

The reliable synthesis of this key building block is most effectively achieved via directed ortho-metalation, a powerful strategy for the regioselective functionalization of aromatic rings. The following protocol details a robust and scalable laboratory procedure.

Mechanistic Rationale

The synthesis hinges on the selective deprotonation of 2,6-dibromopyridine. The two bromine atoms, being electron-withdrawing, increase the acidity of the pyridine ring protons. Lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, is the reagent of choice for this deprotonation. It selectively abstracts the proton at the C3 position, which is sterically more accessible than the C4 proton and is activated by both adjacent bromine atoms. The resulting lithiated intermediate is a potent nucleophile that readily attacks an electrophile, in this case, methyl formate, to install the desired carboxaldehyde group after an aqueous workup. The reaction is conducted at a very low temperature (-78 °C) to ensure the stability of the organolithium intermediate and prevent unwanted side reactions.

Experimental Protocol: Directed Ortho-Metalation and Formylation

This protocol is adapted from established procedures for the formylation of substituted pyridines.[3]

Materials:

-

2,6-Dibromopyridine (10 g, 42.21 mmol)

-

Lithium diisopropylamide (LDA), 2M solution in THF (31.65 mL, 63.33 mmol)

-

Methyl formate (26 mL, 422.1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 2,6-dibromopyridine (10 g, 42.21 mmol) in dry tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2M solution of lithium diisopropylamide in THF (31.65 mL, 63.33 mmol) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes. The solution should turn a deep color, indicating the formation of the lithiated species.

-

Add methyl formate (26 mL, 422.1 mmol) to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (1:19) to afford this compound as a solid (typical yield: ~7 g).[3]

Key Reactions and Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build complex molecular architectures.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of classical organic transformations.

Reductive amination is one of the most pivotal reactions in medicinal chemistry for the formation of C-N bonds.[4] The aldehyde can be converted into a diverse array of primary, secondary, and tertiary amines by reaction with an amine in the presence of a reducing agent.

General Protocol for Reductive Amination:

-

Dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in a suitable solvent (e.g., dichloroethane or THF).

-

Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), in portions.[5]

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

-

Purify the product via column chromatography.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, enabling carbon chain extension and the introduction of various functionalized vinyl groups.[6][7]

General Protocol for Wittig Olefination:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) with a strong base (e.g., n-BuLi or t-BuOK) in an anhydrous solvent like THF at low temperature.

-

Add a solution of this compound (1.0 equiv) in THF to the ylide solution.

-

Allow the reaction to proceed, typically warming to room temperature over several hours.

-

Quench the reaction with water or saturated NH₄Cl.

-

Extract the product with an organic solvent and purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Reactions at the C-Br Bonds: Palladium-Catalyzed Cross-Coupling

The bromine atoms at the C2 and C6 positions are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, linking the pyridine core to various aryl or heteroaryl moieties, a common strategy in the synthesis of bioactive molecules.[8]

Expert Insight: The electronic nature of the pyridine ring and the presence of the aldehyde group can influence the reactivity of the two bromine atoms. The C6-Br bond is generally more reactive towards oxidative addition than the C2-Br bond due to steric hindrance from the adjacent aldehyde group. This differential reactivity can be exploited for selective mono-arylation by carefully controlling stoichiometry and reaction conditions (e.g., using a milder base or a bulkier phosphine ligand).

General Protocol for Suzuki-Miyaura Coupling:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

-

Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purify the product by column chromatography.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound, like many halogenated aromatic compounds, requires careful handling.

-

Hazard Statements: Based on related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The strategic arrangement of its three distinct functional groups provides a predictable and controllable platform for constructing complex molecules. A deep understanding of its synthesis through directed metalation and its reactivity in key transformations such as reductive amination and palladium-catalyzed cross-coupling reactions enables researchers to design efficient and innovative synthetic routes. This guide serves as a foundational resource for scientists aiming to incorporate this valuable intermediate into their research and development programs, accelerating the discovery of new pharmaceuticals and advanced materials.

References

-

PubChem. 2,6-Dibromopyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-Dibromopyridine. National Center for Biotechnology Information. [Link]

-

AOBChem. This compound. [Link]

-

Master Organic Chemistry. The Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Guillet, G. et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 1(4), 633-641. [Link]

-

van der Marel, G. & Codee, J. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Carbohydrate Chemistry. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chem. Soc. Rev., 2016, 45, 6848-6877. [Link]

-

Sharma, A. K. et al. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. J. Org. Chem., 72(23), 8987-8989. [Link]

-

Handy, S. T. & Zhang, Y. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Lett., 49(29-30), 4553-4555. [Link]

-

Newman, S. G. & Lautens, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 886. [Link]

-

Baxendale, I. R. et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Qsar & Combinatorial Science, 25(8-9), 659-666. [Link]

-

ResearchGate. Synthesis, characterization, biological screening and molecular docking studies of 2-aminonicotinaldehyde (ANA) and its metal complexes. [Link]

-

ResearchGate. Synthesis and Characterization of Some Bromochalcones Derivatives. [Link]

-

SciSpace. Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. [Link]

-

Krutosikova, A. et al. (2019). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules, 24(18), 3369. [Link]

-

ResearchGate. Synthesis, spectroscopic characterization, and anticancer activity of new 10-substituted 1,6-diazaphenothiazines. [Link]

Sources

- 1. This compound | 55304-83-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 2,6-Dibromopyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dibromopyridine-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound. We will delve into its fundamental physicochemical characteristics, supported by established analytical methodologies.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₃Br₂NO, is a substituted pyridine derivative of significant interest in organic synthesis. The presence of two bromine atoms and an aldehyde functional group on the pyridine ring imparts a unique reactivity profile, making it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic positioning of these functional groups allows for selective transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and various condensation reactions. Understanding the physical properties of this compound is paramount for its effective handling, purification, and application in multi-step synthetic pathways.

Core Physicochemical Properties

A thorough understanding of the physical properties of a compound is the bedrock of its successful application in research and development. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂NO | [1] |

| Molecular Weight | 264.90 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 331.6 °C at 760 mmHg | [2] |

| Density | 2.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 154.3 ± 27.9 °C | [2] |

| Refractive Index | 1.655 | [2] |

| XLogP3 | 2.4 | [2] |

| Exact Mass | 262.858124 | [2] |

Experimental Methodologies for Property Determination

The accurate determination of physical properties is crucial for chemical characterization and process development. This section outlines the standard experimental protocols for measuring the key physical parameters of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.[3][4][5][6]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulations. While quantitative solubility data for this compound is not widely published, a qualitative assessment in various solvents is a standard laboratory practice.

Experimental Protocol: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are chosen.

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) to facilitate dissolution.

-

Observation: The mixture is observed for the complete disappearance of the solid. If the solid dissolves, it is deemed soluble. If it remains undissolved, it is considered insoluble or sparingly soluble in that solvent.[1][7][8][9][10]

Based on the principle of "like dissolves like," it is anticipated that this compound, being a moderately polar organic molecule, will exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone, and limited solubility in non-polar solvents like hexane and very limited to no solubility in water.

Caption: Decision tree for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would provide definitive evidence for the compound's structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the aldehyde and the carbons of the pyridine ring.

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

-

NMR Tube: The solution is transferred to a clean, dry NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "locked" and "shimmed" to ensure homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[14] For this compound, key characteristic absorption bands would be expected for:

-

C=O stretch of the aldehyde group (typically around 1700 cm⁻¹).

-

C-H stretch of the aldehyde group (two weak bands around 2850 and 2750 cm⁻¹).

-

Aromatic C=C and C=N stretches of the pyridine ring.

-

C-Br stretches .

General Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: A background spectrum of the empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Sample Scan: The IR spectrum of the sample is recorded.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.[15][16][17]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, the safety information for structurally related compounds such as 2-bromopyridine and other brominated pyridine derivatives should be considered.[18][19][20][21]

-

General Hazards: Similar compounds are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physical properties that are crucial for its effective use. This guide has provided a detailed overview of its key physicochemical characteristics and the standard experimental methodologies used for their determination. A comprehensive understanding of these properties will undoubtedly facilitate its broader application in the development of novel pharmaceuticals and advanced materials.

References

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. echemi.com [echemi.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. webassign.net [webassign.net]

- 16. amherst.edu [amherst.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

Spectroscopic Data for 2,6-Dibromopyridine-3-carboxaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dibromopyridine-3-carboxaldehyde, a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and comparative analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive tools and draws on spectral data from analogous compounds to offer a robust interpretation of its structural features.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₃Br₂NO, is a halogenated pyridine derivative of significant interest in synthetic chemistry.[1] Its structure, featuring two bromine atoms and an aldehyde group on the pyridine ring, provides multiple reactive sites for further chemical modifications. This makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound and provide a standardized protocol for data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region and one in the aldehyde region. The chemical shifts are influenced by the electronegativity of the bromine atoms and the nitrogen atom in the pyridine ring, as well as the electron-withdrawing nature of the aldehyde group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.4 | Doublet | 8.0 - 8.5 |

| H-5 | 7.8 - 8.0 | Doublet | 8.0 - 8.5 |

| -CHO | 10.0 - 10.2 | Singlet | - |

Causality Behind Predicted Shifts: The protons H-4 and H-5 form an AX spin system and are expected to appear as doublets due to coupling with each other. The significant downfield shift of the aldehyde proton is a characteristic feature, resulting from the strong deshielding effect of the carbonyl group. The positions of the aromatic protons are influenced by the anisotropic effects of the pyridine ring and the inductive effects of the bromine and aldehyde substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 130 - 133 |

| C-4 | 140 - 143 |

| C-5 | 125 - 128 |

| C-6 | 148 - 151 |

| -CHO | 188 - 192 |

Causality Behind Predicted Shifts: The carbons attached to the electronegative bromine atoms (C-2 and C-6) are expected to be significantly deshielded. The carbonyl carbon of the aldehyde group will appear furthest downfield, a typical characteristic. The chemical shifts of the other ring carbons are determined by their position relative to the nitrogen atom and the substituents.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY and HSQC, provides a self-validating system for structure confirmation. COSY correlations will confirm the connectivity between H-4 and H-5, while HSQC will link each proton to its directly attached carbon atom.

Diagram 1: Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the aromatic pyridine ring.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2850 - 2750 | Aldehyde C-H | Stretching (Fermi doublet) |

| 1710 - 1690 | Aldehyde C=O | Stretching |

| 1600 - 1450 | Aromatic C=C & C=N | Ring Stretching |

| 1200 - 1000 | C-Br | Stretching |

Causality Behind Predicted Absorptions: The most prominent peaks will be the strong C=O stretch of the aldehyde and the characteristic C-H stretches of the aromatic ring and the aldehyde. The presence of a Fermi doublet for the aldehyde C-H stretch is a classic diagnostic feature. The C-Br stretching vibrations are typically found in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the clean ATR crystal before analyzing the sample.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Self-Validating System: The presence of both the aldehyde C=O stretch and the aromatic ring vibrations provides a high degree of confidence in the identification of the compound's key functional groups.

Diagram 2: Experimental Workflow for Spectroscopic Analysis

Caption: A streamlined workflow for the comprehensive spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a species with two bromine atoms will exhibit a triplet of peaks with a relative intensity ratio of approximately 1:2:1 (M, M+2, M+4).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Comments |

| 263, 265, 267 | [M]⁺ | Molecular ion peak with a 1:2:1 isotopic pattern. |

| 234, 236, 238 | [M-CHO]⁺ | Loss of the formyl radical. |

| 184, 186 | [M-Br]⁺ | Loss of a bromine radical. |

| 156 | [M-2Br]⁺ | Loss of both bromine radicals. |

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. A high-resolution mass spectrometer (HRMS) is recommended for accurate mass determination.

-

-

Data Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions.

-

If using HRMS, determine the elemental composition from the accurate mass measurement.

-

Self-Validating System: The observation of the correct molecular weight and the characteristic 1:2:1 isotopic pattern for the molecular ion provides strong evidence for the presence of two bromine atoms and confirms the elemental composition when combined with HRMS data.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By understanding its expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify this compound, monitor its reactions, and ensure its purity. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,6-Dichloro-3-formylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dibromopyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dibromopyridine-3-carboxaldehyde. As a vital tool in structural elucidation, understanding the ¹H NMR spectrum of this compound is crucial for researchers working with substituted pyridines, a common scaffold in medicinal chemistry. This document will delve into the predicted spectral data, the underlying principles governing the observed chemical shifts and coupling patterns, a standard experimental protocol for acquiring the spectrum, and visual aids to facilitate comprehension.

Introduction: The Significance of NMR in Characterizing Substituted Pyridines

The pyridine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and bioactive molecules. The precise arrangement of substituents on this ring profoundly influences a molecule's electronic properties, reactivity, and biological activity. ¹H NMR spectroscopy is an indispensable technique for unambiguously determining the substitution pattern and electronic environment of the pyridine nucleus. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals, researchers can gain deep insights into the molecular structure. In the case of this compound, the interplay of two electron-withdrawing bromine atoms and a carboxaldehyde group creates a distinct spectral signature that will be explored in this guide.

Predicted ¹H NMR Spectrum of this compound

Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum with full assignment for this compound in the scientific literature, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted pyridines. The predicted data is summarized in the table below.

| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-4 | ~ 8.1 - 8.3 | Doublet (d) | ~ 8.0 - 8.5 |

| H-5 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 8.5 |

| CHO | ~ 10.0 - 10.5 | Singlet (s) | - |

Analysis and Rationale for Predicted Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the downfield region corresponding to the aldehyde proton.

The Aldehyde Proton (CHO)

The proton of the carboxaldehyde group is anticipated to appear as a singlet in the far downfield region of the spectrum, typically between δ 10.0 and 10.5 ppm. This significant deshielding is a characteristic feature of aldehyde protons and is attributed to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond. The absence of adjacent protons results in a singlet multiplicity.

The Pyridine Ring Protons (H-4 and H-5)

The pyridine ring of this compound contains two remaining protons at positions 4 and 5. These two protons form an AX spin system and are expected to appear as two distinct doublets in the aromatic region of the spectrum.

-

Chemical Shifts: The electron-withdrawing effects of the two bromine atoms at positions 2 and 6, and the carboxaldehyde group at position 3, will deshield the ring protons, causing them to resonate at a lower field compared to unsubstituted pyridine. The carboxaldehyde group, being a meta-director, will have a more pronounced deshielding effect on the ortho proton (H-4) than on the meta proton (H-5). Therefore, the H-4 proton is predicted to resonate further downfield (δ ~ 8.1 - 8.3 ppm) compared to the H-5 proton (δ ~ 7.6 - 7.8 ppm).

-

Coupling Constants: The protons at positions 4 and 5 are vicinal to each other, leading to a through-bond scalar coupling. The magnitude of this coupling constant (³J) in pyridine rings is typically in the range of 5 to 9 Hz. For this specific molecule, a coupling constant of approximately 8.0 - 8.5 Hz is predicted for the interaction between H-4 and H-5. This will result in both the H-4 and H-5 signals appearing as doublets.

The following diagram illustrates the through-bond coupling interaction between the aromatic protons.

Caption: Coupling interaction in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following steps outline a typical workflow for acquiring a ¹H NMR spectrum.

13C NMR analysis of substituted bromopyridines

An In-Depth Technical Guide to ¹³C NMR Analysis of Substituted Bromopyridines for Researchers and Drug Development Professionals

Introduction